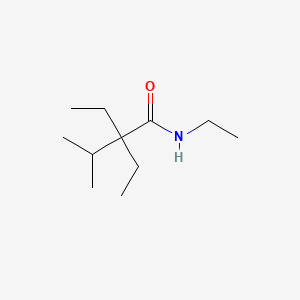![molecular formula C20H32N2O3 B12689055 Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate CAS No. 84176-71-6](/img/structure/B12689055.png)
Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C20H32N2O3 and a molecular weight of 348.48 g/mol . It is known for its complex structure, which includes a piperidine ring, a phenyl group, and an ethoxy group attached to a diethylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-phenylpiperidine-1-carboxylic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like halides can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential use as an anesthetic or analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. It is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Diethylamino)ethyl]-2-ethoxy-4-quinolinecarboximidic acid: Shares the diethylaminoethoxy group but differs in the core structure.
2-[2-(Diethylamino)ethoxy]ethanol: Contains the diethylaminoethoxy group but lacks the piperidine and phenyl groups.
Uniqueness
Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring, phenyl group, and ethoxy group, which confer specific chemical and pharmacological properties not found in similar compounds .
Properties
CAS No. |
84176-71-6 |
|---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C20H32N2O3/c1-4-21(5-2)16-17-25-20(18-10-8-7-9-11-18)12-14-22(15-13-20)19(23)24-6-3/h7-11H,4-6,12-17H2,1-3H3 |
InChI Key |
LEJNAECTTDCOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1(CCN(CC1)C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















